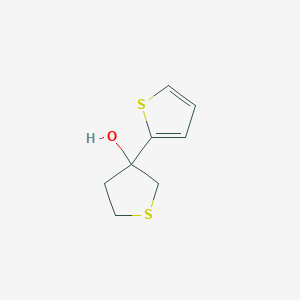

3-Thiophen-2-ylthiolan-3-ol

Description

Properties

IUPAC Name |

3-thiophen-2-ylthiolan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS2/c9-8(3-5-10-6-8)7-2-1-4-11-7/h1-2,4,9H,3,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJYBBLPVHQUPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiophen-2-ylthiolan-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of thiophene derivatives with thiol-containing compounds, followed by oxidation to introduce the alcohol group .

Industrial Production Methods: Industrial production of thiophene derivatives often employs catalytic processes to ensure high yield and purity. Nickel and palladium-based catalytic systems are frequently used in the synthesis of thiophene-based polymers .

Chemical Reactions Analysis

Types of Reactions: 3-Thiophen-2-ylthiolan-3-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The thiophene ring can be reduced under specific conditions to form dihydrothiophene derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon is a typical method.

Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride.

Major Products:

Oxidation: Thiophene-2-carboxaldehyde or thiophene-2-carboxylic acid.

Reduction: Dihydrothiophene derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-Thiophen-2-ylthiolan-3-ol has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of organic semiconductors and conductive polymers

Mechanism of Action

The mechanism of action of 3-Thiophen-2-ylthiolan-3-ol involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the alcohol group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Effects on Reactivity :

- 3-(2-Methylphenyl)thiolan-3-ol replaces the thiophen-2-yl group with a 2-methylphenyl moiety, increasing steric bulk and hydrophobicity. This substitution may enhance lipid solubility, making it suitable for hydrophobic environments in drug delivery .

- The trifluoromethylbenzyl-thioether compound (CAS 648427-29-6) introduces electron-withdrawing fluorine atoms, which can improve metabolic stability and binding affinity in bioactive molecules .

Functional Group Variations :

- The ketone in 2-methoxy-2-methylthiolan-3-one eliminates hydrogen-bonding capability compared to the hydroxyl group in 3-Thiophen-2-ylthiolan-3-ol, altering solubility and reactivity .

- Sulfonyl chloride in 3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride provides a reactive site for nucleophilic substitution, enabling conjugation with amines or alcohols—a feature absent in the target compound .

Q & A

Q. What are the recommended synthetic routes for 3-Thiophen-2-ylthiolan-3-ol, and what key reaction parameters influence yield and purity?

- Methodological Answer : Synthesis often involves cyclization or functionalization of thiophene precursors. A common approach includes reacting thiophene derivatives with thiolan-3-ol precursors in solvents like 1,4-dioxane under controlled temperatures. For example:

- Cycloaddition : Equimolar reactants in 1,4-dioxane, stirred overnight at room temperature, followed by ice/water quenching and filtration to isolate the product .

- Catalyzed Reactions : Use of base catalysts (e.g., triethylamine) to enhance regioselectivity and reduce byproducts .

Key Parameters :

| Solvent | Temperature | Catalyst | Yield Optimization |

|---|---|---|---|

| 1,4-Dioxane | Room temp. | None | High purity via slow reaction |

| THF/DCM | 0–25°C | Triethylamine | Improved selectivity |

Q. Which spectroscopic techniques are most effective for characterizing 3-Thiophen-2-ylthiolan-3-ol, and how are data interpreted?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify thiophene protons (δ 6.8–7.5 ppm) and hydroxyl protons (broad peak, δ 1.5–3.0 ppm).

- ¹³C NMR : Thiophene carbons (110–140 ppm), thiolan ring carbons (20–50 ppm) .

- Mass Spectrometry (MS) : Molecular ion peak (e.g., m/z 224.32 for C₁₂H₁₆O₂S) confirms molecular weight .

- IR Spectroscopy : O–H stretching (~3200 cm⁻¹), C–S bonds (~600–700 cm⁻¹) .

Q. How should researchers handle purification and stability assessment of 3-Thiophen-2-ylthiolan-3-ol?

- Methodological Answer :

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

- Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiophene-containing compounds?

- Methodological Answer : Contradictions often arise from variations in:

- Experimental Design : Differences in cell lines (e.g., bacterial vs. mammalian models) or assay conditions (pH, temperature) .

- Compound Purity : Validate via HPLC and NMR; impurities (e.g., isomers or degradation products) may skew results .

- Statistical Analysis : Use multivariate regression to isolate variables (e.g., solvent residues) impacting activity .

Q. What strategies optimize regioselectivity in synthesizing 3-Thiophen-2-ylthiolan-3-ol derivatives?

- Methodological Answer :

- Catalyst Screening : Base catalysts (e.g., K₂CO₃) enhance nucleophilic attack on the thiophene ring .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the 2-position of thiophene .

- Protecting Groups : Temporarily block reactive sites (e.g., –OH) with tert-butyldimethylsilyl (TBDMS) groups to direct reactivity .

Q. How can computational modeling predict reactivity or degradation pathways of 3-Thiophen-2-ylthiolan-3-ol?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.